10-Undecenoic Acid Vinyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

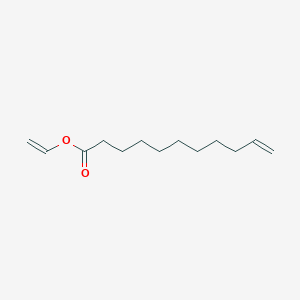

Structure

3D Structure

Properties

IUPAC Name |

ethenyl undec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-4H,1-2,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGGPHJJSYXCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337744 | |

| Record name | 10-Undecenoic Acid Vinyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-57-0 | |

| Record name | 10-Undecenoic Acid Vinyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 10-Undecenoic Acid Vinyl Ester

An In-Depth Technical Guide to 10-Undecenoic Acid Vinyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as vinyl 10-undecenoate, is a unique bifunctional monomer that combines the reactivity of a vinyl ester group with the inherent properties of a fatty acid derived from a renewable resource, castor oil. This guide provides a comprehensive technical overview of its synthesis, chemical properties, polymerization behavior, and potential applications, particularly in the realm of functional polymers for drug delivery and biomedical materials. As a derivative of 10-undecenoic acid, a compound known for its antifungal activity, its polymers offer significant potential for developing materials with intrinsic therapeutic or protective properties.

Introduction and Significance

This compound (CAS No. 5299-57-0) is an organic compound featuring a C11 fatty acid backbone with a terminal double bond and a vinyl ester functional group.[1][2] Its structure is notable for two key reactive sites: the vinyl group, which is susceptible to free-radical polymerization, and the terminal alkene on the undecenoate chain, which can be used for further chemical modification.

The monomer's precursor, 10-undecenoic acid, is produced by the high-temperature cracking of ricinoleic acid, the primary component of castor oil.[3] This origin makes it a valuable bio-based building block for sustainable polymer chemistry. The long alkyl chain imparts hydrophobicity and flexibility to resulting polymers, while the parent acid's well-documented antifungal properties present an opportunity to design functionally active materials.[4][5] These attributes make poly(vinyl 10-undecenoate) and its copolymers attractive candidates for specialized applications, including drug delivery matrices, antifungal coatings, and specialty adhesives.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the successful application of any chemical compound. The properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | ethenyl undec-10-enoate | [2] |

| Synonyms | Vinyl 10-undecenoate, 10-Undecylenic acid vinyl ester | [1][2] |

| CAS Number | 5299-57-0 | [1] |

| Molecular Formula | C₁₃H₂₂O₂ | [1][6] |

| Molecular Weight | 210.32 g/mol | [1] |

| Appearance | Not specified (typically a liquid) | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized monomer. Below are the key spectral features for this compound.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule.

-

Vinyl Ester Protons: Expect characteristic signals for the vinyl group protons (-O-CH=CH₂). The geminal protons (=CH₂) will appear as two distinct doublets of doublets, typically in the range of 4.5-5.0 ppm. The single proton on the oxygen-bearing carbon (-O-CH=) will appear as a doublet of doublets further downfield, around 7.2-7.4 ppm.

-

Terminal Alkene Protons: The terminal CH₂=CH- group on the undecenoate chain will show signals between 4.9 and 5.9 ppm.

-

Alkyl Chain Protons: The methylene (-CH₂-) protons of the long alkyl chain will appear as a complex multiplet in the upfield region, typically between 1.2 and 2.4 ppm.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1750-1770 cm⁻¹, characteristic of a vinyl ester carbonyl group.

-

C=C Stretch: Absorptions for the vinyl group and the terminal alkene will appear in the 1620-1650 cm⁻¹ region.

-

C-H Stretch (Aliphatic & Alkene): C-H stretches for the sp³ hybridized carbons will be just below 3000 cm⁻¹, while the sp² C-H stretches will appear just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 210.

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the vinyl group or cleavage along the alkyl chain. A prominent peak at m/z = 55 is often observed, corresponding to the [CH₂=CH-C=O]⁺ fragment.[7]

-

Synthesis Methodologies

The synthesis of vinyl esters is most commonly achieved via transvinylation, a process that transfers a vinyl group from a donor like vinyl acetate to a carboxylic acid.[8] This reaction is typically catalyzed by transition metals, with palladium and ruthenium complexes being particularly effective.[9][10] More recently, enzymatic routes have been developed as a greener alternative.

Palladium-Catalyzed Transvinylation

This is the most established method for synthesizing a wide range of vinyl esters. The reaction involves heating the carboxylic acid with an excess of vinyl acetate in the presence of a palladium(II) catalyst.[11][12] The vinyl acetate serves as both the vinyl group donor and the solvent.

Causality and Mechanism: The palladium(II) catalyst is crucial for activating the vinyl acetate. The reaction likely proceeds through an oxypalladation-deoxypalladation sequence.[9] The carboxylic acid attacks a palladium-coordinated vinyl acetate molecule, leading to the formation of a new vinyl ester and acetic acid, regenerating the catalyst. The equilibrium is driven toward the product by using a large excess of vinyl acetate.

Experimental Protocol: Palladium-Catalyzed Synthesis

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 10-undecenoic acid (1.0 eq).

-

Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, ~0.1-1.0 mol%). Add a large excess of vinyl acetate (e.g., 10-20 eq), which acts as both reagent and solvent.

-

Reaction: Heat the mixture to reflux (the boiling point of vinyl acetate is ~72 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 4-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the palladium catalyst. The filtrate can be diluted with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted acid and the acetic acid byproduct, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more sustainable alternative, avoiding heavy metal catalysts.[13] This method involves the acylation of a hydroxyl vinyl ether with 10-undecenoic acid, catalyzed by an immobilized lipase, such as Candida antarctica lipase B (CalB).

Causality and Mechanism: The lipase enzyme provides a highly selective catalytic environment. The reaction proceeds at or near room temperature, and the enzyme can be filtered off and reused, simplifying purification. The use of a hydroxyl vinyl ether as the acyl acceptor allows for a direct and efficient transfer under mild conditions.[13]

Experimental Protocol: Lipase-Catalyzed Synthesis [13]

-

Reactant Mixing: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of 10-undecenoic acid and a hydroxyl vinyl ether (e.g., 6-hydroxyhexyl vinyl ether).

-

Enzyme Addition: Add the immobilized lipase (e.g., CalB, typically 2-5% by weight of the reactants).

-

Reaction: Stir the mixture at ambient temperature or with gentle heating (e.g., 60 °C). The reaction is typically fast, often reaching high conversion within 1-3 hours. Progress can be monitored by GC or ¹H NMR.

-

Enzyme Removal: Once the reaction is complete, dissolve the product mixture in a solvent like acetone and filter to remove the immobilized enzyme. The enzyme can be washed and reused.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the final product, which is often pure enough for use without further distillation.

Polymerization and Applications

The primary utility of this compound is as a monomer for the synthesis of functional polymers.

Polymerization Behavior

Like other vinyl esters, vinyl 10-undecenoate can be polymerized via free-radical polymerization. However, the polymerization of vinyl esters presents unique challenges. The growing polymer radical is highly reactive, while the monomer itself is relatively unreactive, leading to a high propensity for chain transfer reactions to the monomer, polymer backbone, or solvent.[14] This can result in branched polymer structures and difficulty in achieving high molecular weights with low dispersity.[14]

Advanced techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to achieve better control over the polymerization process, enabling the synthesis of well-defined polymers and block copolymers.[14] The monomer can also be copolymerized with other common monomers, such as vinyl acetate, to tailor the properties of the final material.[15]

Applications in Drug Development and Biomedical Research

The combination of a polymerizable group with a fatty acid derived from a natural, biocompatible source makes this monomer highly interesting for biomedical applications.

-

Controlled Drug Delivery: Polymers containing vinyl acetate are widely used in drug delivery systems.[16] Copolymers of vinyl 10-undecenoate could be formulated into matrices for the sustained release of therapeutic agents. The hydrophobic undecenoate side chain would modulate the drug release profile, making it suitable for delivering hydrophobic drugs.

-

Antifungal Materials: 10-undecenoic acid is a known antifungal agent used in topical treatments.[3] Polymers and copolymers incorporating this moiety could be used to create materials with inherent antifungal activity. This is highly relevant for medical devices, wound dressings, and pharmaceutical packaging where preventing fungal contamination is critical.

-

Biocompatible Coatings: The monomer can be used to develop functional coatings for implants and medical devices. The polymer's hydrophobicity can be tuned to control protein adsorption and cellular interaction, while the terminal alkene on the side chain remains available for post-polymerization modification, allowing for the attachment of targeting ligands or other functional molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related compounds like 10-undecenoic acid and the general class of vinyl esters.

-

Irritation: The parent acid, 10-undecenoic acid, is known to cause skin and eye irritation.[17][18] Similar precautions should be taken with the vinyl ester derivative.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[19] Vinyl monomers are often stabilized with an inhibitor (like MEHQ) to prevent spontaneous polymerization; store accordingly.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[20]

Conclusion

This compound is a versatile, bio-derived monomer with significant potential for the creation of advanced functional polymers. Its synthesis via established transvinylation methods or greener enzymatic routes is straightforward. The resulting polymers, which combine a flexible polyvinyl backbone with functional undecenoate side chains, are promising candidates for applications in drug delivery, medical device coatings, and other areas of materials science where biocompatibility and intrinsic biological activity are desired. Further research into its controlled polymerization and formulation will unlock its full potential for scientists and drug development professionals.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C13H22O2 | CID 544393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(5299-57-0) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. synerzine.com [synerzine.com]

- 19. amcsupplies.com.au [amcsupplies.com.au]

- 20. datasheets.scbt.com [datasheets.scbt.com]

Synthesis of vinyl 10-undecenoate from undecylenic acid

An In-depth Technical Guide for the Synthesis of Vinyl 10-Undecenoate from Undecylenic Acid

Authored by Gemini, Senior Application Scientist

Abstract

Vinyl 10-undecenoate is a valuable monomer derived from the renewable resource, undecylenic acid, which is obtained from castor oil.[1] Its unique structure, featuring both a terminal vinyl group and an unsaturated fatty acid chain, makes it a versatile building block in polymer science for applications such as the development of specialized organogels, resins, and copolymers.[1][2] This guide provides a comprehensive overview of the synthesis of vinyl 10-undecenoate, with a primary focus on the transition metal-catalyzed transvinylation of undecylenic acid with vinyl acetate. We will explore the underlying reaction mechanisms, compare various catalytic systems, and provide a detailed, field-tested experimental protocol for its synthesis, purification, and characterization. This document is intended for researchers, chemists, and material scientists engaged in monomer synthesis and polymer development.

Introduction: The Strategic Importance of Vinyl 10-Undecenoate

Vinyl esters are a critical class of monomers in organic and polymer synthesis, valued for the reactivity of their vinyl group in polymerization and the functionality of their ester component.[3] Vinyl 10-undecenoate (CAS 5299-57-0)[4][5] is particularly noteworthy as it combines the reactivity of a vinyl ester with a long aliphatic chain containing a terminal double bond. This bifunctionality allows for complex polymer architectures, including cross-linked networks and functionalized surfaces. Derived from undecylenic acid, a product of castor oil pyrolysis, it represents a sustainable alternative to petrochemical-based monomers, aligning with the principles of green chemistry.[1]

Synthetic Pathways: A Mechanistic Perspective

The most prevalent and industrially viable method for synthesizing vinyl esters from carboxylic acids is the vinyl interchange or transvinylation reaction.[6] This approach avoids the hazardous and high-pressure conditions required for reactions involving acetylene gas.[6][7] The general reaction involves the equilibrium between a carboxylic acid and vinyl acetate, catalyzed by a transition metal complex, to yield the desired vinyl ester and acetic acid.

General Reaction Scheme: CH₂(CH)₈COOH + CH₂=CHOCOCH₃ ⇌ CH₂(CH)₈COOCH=CH₂ + CH₃COOH (Undecylenic Acid + Vinyl Acetate ⇌ Vinyl 10-undecenoate + Acetic Acid)

To drive the equilibrium towards the product, a large excess of vinyl acetate is typically used, which can also serve as the reaction solvent.[8]

The Evolution of Catalysis in Transvinylation

The choice of catalyst is paramount to achieving high yield and selectivity. Historically, mercury salts were employed but have been phased out due to their extreme toxicity.[7][9] Modern methods rely on more benign and efficient transition metal catalysts.

-

Palladium Catalysis: Palladium (II) acetate, often complexed with nitrogen-containing ligands like 1,10-phenanthroline or 2,2'-dipyridyl, is a highly effective catalyst for this transformation.[10][11] The palladium catalyst facilitates the exchange of the acetate group on the vinyl carrier with the undecenoate group. The reaction typically proceeds homogeneously at temperatures between 50°C and 160°C.[12][13]

-

Ruthenium Catalysis: Ruthenium-based catalysts have emerged as a powerful alternative, offering novel reactivity and, in some cases, improved performance under milder conditions.[11][14] Ruthenium complexes can catalyze the transvinylation of various carboxylic acids, and this technology has been commercialized for the production of specialty vinyl ester monomers.[11][15]

-

Iridium Catalysis: Iridium complexes have also been shown to be effective catalysts for transvinylation reactions, expanding the toolkit available to synthetic chemists.[3][8][16]

The following diagram illustrates the generalized catalytic cycle for a Palladium(II)-catalyzed transvinylation reaction, which is a widely accepted and demonstrably effective pathway.

Comparative Analysis of Catalytic Systems

The selection of a catalytic system depends on factors such as cost, efficiency, reaction conditions, and catalyst stability. The following table summarizes key parameters for different catalysts reported in the literature for vinyl ester synthesis.

| Catalyst System | Typical Ligand(s) | Temperature (°C) | Key Advantages | Potential Drawbacks | References |

| Palladium (II) Acetate | 1,10-Phenanthroline | 60 - 120 | Well-established, good yields | Can require ligands, potential for catalyst deactivation | [8][10][11] |

| Ruthenium Complexes | Carbonyl, Phosphine | 80 - 150 | High activity, robust | Can be more expensive, may require specific activators | [11][14][15] |

| Iridium Complexes | [Ir(cod)Cl]₂ | 80 - 100 | High efficiency, mild conditions | Higher cost of iridium metal | [3][8][16] |

| Mercury (II) Acetate | None (with H₂SO₄) | 30 - 75 | Historical method, low temp | Highly Toxic , environmentally hazardous | [6][9] |

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a representative lab-scale synthesis of vinyl 10-undecenoate using a palladium acetate catalyst. This procedure is a self-validating system; adherence to the stoichiometry, conditions, and purification steps ensures a high-purity final product.

Materials and Equipment

-

Reactants: Undecylenic acid (>98%), Vinyl acetate (>99%, stabilized), Palladium (II) acetate, 1,10-Phenanthroline.

-

Solvents & Reagents: Sodium bicarbonate (saturated solution), Anhydrous magnesium sulfate, Dichloromethane (for extraction).

-

Equipment: Three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermometer, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Experimental Workflow

The overall process from setup to final product is outlined in the workflow diagram below.

Step-by-Step Procedure

-

Catalyst Preparation: In a 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add palladium (II) acetate (e.g., 0.1 g, ~0.45 mmol) and 1,10-phenanthroline (e.g., 0.08 g, ~0.45 mmol).

-

Reactant Addition: To the flask, add undecylenic acid (e.g., 18.4 g, 0.1 mol) and a significant excess of vinyl acetate (e.g., 100 mL, ~1.08 mol). The vinyl acetate acts as both reactant and solvent.

-

Reaction Execution: Begin stirring and gently heat the mixture to reflux (approximately 80-90°C) under a nitrogen atmosphere. Maintain reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of undecylenic acid.

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. The excess vinyl acetate can be partially removed using a rotary evaporator.

-

Aqueous Work-up: Dilute the reaction residue with dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash it carefully with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid byproduct and any unreacted undecylenic acid. Wash subsequently with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude vinyl 10-undecenoate.

-

Purification: The crude product is purified by vacuum distillation to obtain the final, high-purity vinyl 10-undecenoate (boiling point will be significantly higher than acetic acid or vinyl acetate).[6]

Product Characterization

The identity and purity of the synthesized vinyl 10-undecenoate must be confirmed through spectroscopic methods.

-

FT-IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of characteristic peaks for the vinyl ester: C=O stretch (~1750 cm⁻¹), C=C vinyl stretch (~1645 cm⁻¹), and =C-H out-of-plane bend (~945 cm⁻¹).[17]

-

¹H NMR Spectroscopy: Expect to see characteristic signals for the vinyl group protons (a doublet of doublets system between 4.5 and 7.5 ppm), the terminal alkene protons of the undecenoate chain (~4.9-5.8 ppm), and the aliphatic chain protons.

-

¹³C NMR Spectroscopy: Confirm the presence of the ester carbonyl carbon (~170 ppm) and the two vinyl carbons (~97 and 141 ppm).

Safety and Handling

-

Vinyl Acetate: is flammable and a potential irritant. Handle in a well-ventilated fume hood.

-

Palladium Catalysts: While less toxic than mercury, they should be handled with care, avoiding inhalation of dust.

-

Solvents: Dichloromethane is a suspected carcinogen. All solvent handling should be performed in a fume hood.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of vinyl 10-undecenoate via palladium-catalyzed transvinylation of undecylenic acid is a robust and efficient method for producing this bio-derived monomer. By understanding the underlying catalytic mechanism and carefully controlling reaction and purification conditions, researchers can reliably produce high-purity material suitable for advanced polymer applications. The continued development of novel catalytic systems based on ruthenium and other transition metals promises to further enhance the efficiency and sustainability of this important chemical transformation.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. scbt.com [scbt.com]

- 5. parchem.com [parchem.com]

- 6. US3000918A - Vinyl ester synthesis - Google Patents [patents.google.com]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. researchgate.net [researchgate.net]

- 9. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 10. WO2011139361A1 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. organicreactions.org [organicreactions.org]

- 13. researchgate.net [researchgate.net]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 5299-57-0: Navigating Data Inconsistencies and a Comprehensive Profile of the Likely Subject, 5-Amino-1-pentanol (CAS 2508-29-4)

A Note on Chemical Abstract Service (CAS) Number 5299-57-0: Initial database inquiries for CAS number 5299-57-0 reveal conflicting and sparse information, with some sources associating it with Vinyl 10-Undecenoate or Ethyl 6-hydroxyhexanoate.[1][2][3] This ambiguity suggests a potential for data entry error in public databases or a deprecated number.

Given the context of the request for a technical guide aimed at researchers and drug development professionals, it is highly probable that the intended subject is a compound with broader and more established applications in these fields. A likely candidate, due to a similar numerical sequence, is 5-Amino-1-pentanol (CAS 2508-29-4) . This bifunctional amino alcohol is a versatile building block in organic synthesis and holds significant relevance in medicinal chemistry. This guide will therefore focus on 5-Amino-1-pentanol, providing the in-depth technical information requested.

5-Amino-1-pentanol: A Versatile Building Block in Modern Synthesis

5-Amino-1-pentanol is an aliphatic amino alcohol featuring a primary amine and a primary hydroxyl group at opposing ends of a five-carbon chain.[4] This dual functionality makes it a valuable intermediate in the synthesis of a wide array of chemical entities, from pharmaceuticals to biodegradable polymers.[4][5] Its growing importance is also linked to its potential derivation from biomass, positioning it as a key platform chemical in sustainable chemistry.[6][7]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 5-Amino-1-pentanol is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | References |

| CAS Number | 2508-29-4 | [4][8] |

| Molecular Formula | C5H13NO | [4][8] |

| Molecular Weight | 103.16 g/mol | [4][8] |

| Appearance | White crystalline solid or colorless liquid | [4][9] |

| Melting Point | 33-35 °C (lit.) | [8][10] |

| Boiling Point | 120-122 °C at 16 mmHg (lit.) | [8][10] |

| Density | 0.949 g/mL at 25 °C (lit.) | [8][10] |

| Solubility | Soluble in water, ethanol, and acetone | [4] |

| Refractive Index | n20/D 1.4615 (lit.) | [8][10] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [8] |

Safety and Handling: 5-Amino-1-pentanol is classified as a corrosive and harmful substance.[9][11][12][13] It can cause severe skin burns and eye damage.[9][12] Ingestion is harmful and can lead to burns in the oral cavity and gastrointestinal tract.[9][11] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11] It is incompatible with strong oxidizing agents and strong acids.[9][12]

Synthesis of 5-Amino-1-pentanol: A Focus on Green Chemistry

The synthesis of 5-Amino-1-pentanol has evolved, with a significant trend towards more sustainable and efficient methods. A prominent green chemistry approach starts from biomass-derived furfural.

Synthesis Pathway from Furfural

Caption: Biomass-to-5-Amino-1-pentanol Synthesis Pathway.

Experimental Protocol: Reductive Amination of 2-Hydroxytetrahydropyran

This protocol is adapted from a highly efficient and green process for the synthesis of 5-Amino-1-pentanol.[6]

-

Catalyst Preparation: A supported nickel catalyst, such as Ni/ZrO2, is prepared.

-

Reaction Setup: A high-pressure reactor is charged with 2-hydroxytetrahydropyran (derived from dihydropyran), the nickel catalyst, and a solvent such as ethanol.

-

Ammonia Addition: An excess of ammonia is introduced into the reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas.

-

Reaction Conditions: The reaction mixture is heated and stirred under controlled temperature and pressure until the reaction is complete.

-

Work-up and Purification: After cooling and depressurizing the reactor, the catalyst is filtered off. The solvent and excess ammonia are removed under reduced pressure. The resulting crude 5-Amino-1-pentanol is then purified by distillation.

Applications in Research and Drug Development

The bifunctional nature of 5-Amino-1-pentanol makes it a valuable linker and building block in several areas of research and development.[10][14][15]

Pharmaceutical Synthesis

5-Amino-1-pentanol serves as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5][6]

-

Anticancer and Anti-inflammatory Drugs: It is increasingly used in the synthesis of novel anticancer and anti-inflammatory agents.[5][6][7]

-

Alkaloid Synthesis: It is a crucial starting material for the synthesis of the marine alkaloid Manzamine A, which exhibits anti-inflammatory, antimalarial, and anti-HIV-1 activities.[5][16]

Polymer Chemistry

Its ability to undergo polycondensation reactions makes it a useful monomer for creating biodegradable polymers.

-

Polyesteramides: 5-Amino-1-pentanol reacts with dicarboxylic acid esters or their anhydrides to form polyesteramides.[4] These polymers are being investigated for applications such as absorbable surgical sutures.[4]

-

Polyamides: It is a precursor to valerolactam, the monomer for certain polyamides.[4]

Organic Synthesis and Linker Chemistry

In organic synthesis, 5-Amino-1-pentanol is a versatile building block.[8][10]

-

Heterocyclic Synthesis: It can undergo intramolecular cyclization to form piperidine and its derivatives, which are common scaffolds in many pharmaceuticals.[5][8]

-

Linker Applications: The distinct reactivity of its hydroxyl and amino groups allows it to be used as a linker in bioconjugation and for creating more complex molecules.[14][15] The amino group can react with carboxylic acids or activated esters, while the hydroxyl group can be further functionalized.[14][15]

Workflow for Synthesis of a 5-Amino-1-pentanol Derivative

References

- 1. 10-Undecenoic acid | CAS#:112-38-9 | Chemsrc [chemsrc.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Ethyl 6-hydroxyhexanoate 97 5299-60-5 [sigmaaldrich.com]

- 4. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]

- 5. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Amino-1-pentanol 95 2508-29-4 [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 5-Amino-1-pentanol | 2508-29-4 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.se [fishersci.se]

- 13. chemicalbook.com [chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 5-Amino-1-pentanol, 2508-29-4 | BroadPharm [broadpharm.com]

- 16. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure and Nomenclature of Vinyl Undecenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl undecenoate, a versatile monomer, is gaining increasing attention in the fields of polymer science and drug development. Its unique bifunctional structure, featuring both a reactive vinyl ester group and a terminal alkene, makes it a valuable building block for the synthesis of functional polymers with potential applications in controlled drug release, biocompatible materials, and other advanced biomedical technologies. This guide provides a comprehensive overview of the structure, nomenclature, properties, synthesis, and potential applications of vinyl undecenoate, with a focus on providing researchers and drug development professionals with the technical insights necessary to harness its potential.

Part 1: Structure and Nomenclature

Vinyl undecenoate is an organic compound with the chemical formula C₁₃H₂₂O₂.[1] It is the ester of undecenoic acid and vinyl alcohol.

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for vinyl undecenoate is ethenyl undec-10-enoate .

Let's break down the IUPAC name:

-

Undec- : Indicates a carbon chain of eleven carbon atoms.

-

-10-en- : Specifies a double bond between carbon atoms 10 and 11.

-

-oate : Denotes an ester functional group.

-

Ethenyl : Refers to the vinyl group (CH₂=CH-) attached to the ester oxygen.

Chemical Structure

The chemical structure of vinyl undecenoate consists of an eleven-carbon carboxylic acid (undecenoic acid) backbone with a double bond at the terminal position (C10-C11). This undecenoate chain is esterified with a vinyl group.

Caption: Chemical structure of vinyl undecenoate.

Synonyms

In literature and commercial sources, vinyl undecenoate may be referred to by several synonyms, including:

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of vinyl undecenoate is essential for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₂ | [1] |

| Molecular Weight | 210.32 g/mol | [1] |

| CAS Number | 5299-57-0 | [1] |

| Appearance | Colorless to light yellow clear liquid | TCI |

| Boiling Point | 127 °C at 10 mmHg | TCI |

| Specific Gravity | 0.89 (20/20 °C) | TCI |

| Refractive Index | 1.45 | TCI |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of vinyl undecenoate.

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The following are the expected chemical shifts for the protons in vinyl undecenoate in a CDCl₃ solvent.

-

Vinyl Protons (CH₂=CH-O-) :

-

The proton on the carbon double-bonded to two other carbons (the 'CH' of the vinyl group) typically appears as a doublet of doublets around 7.29 ppm .[4]

-

The two terminal protons (the 'CH₂' of the vinyl group) are diastereotopic and will appear as two separate signals, a doublet of doublets around 4.86 ppm and another around 4.54 ppm .[4]

-

-

Terminal Alkene Protons (-CH=CH₂) :

-

Aliphatic Protons :

-

The methylene group adjacent to the ester carbonyl (-O-C(=O)-CH₂ -) will show a triplet around 2.37 ppm .[4]

-

The methylene group adjacent to the terminal double bond (-CH₂ -CH=CH₂) will appear as a quartet around 2.03 ppm .[4]

-

The remaining methylene protons in the aliphatic chain will appear as a broad multiplet between 1.30-1.65 ppm .[4]

-

-

Carbonyl Carbon (-C=O) : ~174.0 ppm[5]

-

Vinyl Carbons (CH₂=CH-O-) : The CH carbon will be downfield (~141 ppm) and the CH₂ carbon will be upfield (~97 ppm) compared to the terminal alkene carbons.

-

Terminal Alkene Carbons (-CH=CH₂) : ~139.2 ppm and ~114.1 ppm[5]

-

Aliphatic Carbons : A series of peaks between ~25-34 ppm.

The FTIR spectrum of vinyl undecenoate will exhibit characteristic absorption bands corresponding to its functional groups. Based on data for similar alkyl 10-undecenoates, the following peaks are expected:

-

C-H stretch (sp²) : ~3076 cm⁻¹ (from the vinyl and terminal alkene groups)[6]

-

C-H stretch (sp³) : ~2924 and 2852 cm⁻¹ (from the aliphatic chain)[6]

-

C=O stretch (ester) : A strong band around 1750-1735 cm⁻¹

-

C=C stretch : ~1640 cm⁻¹ (from both the vinyl and terminal alkene groups)

-

C-O stretch (ester) : ~1150 cm⁻¹

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For vinyl 10-undecenoate, the molecular ion peak [M]⁺ would be observed at m/z 210.[4] The fragmentation pattern would likely involve the loss of the vinyl group, the undecenoate chain, and various fragments from the aliphatic chain. Common fragments observed include m/z 167, 149, 83, 69, and 55.[4]

Part 3: Synthesis of Vinyl Undecenoate

The most common and efficient method for the laboratory synthesis of vinyl undecenoate is through a transvinylation reaction, typically using vinyl acetate as the vinyl group donor and a palladium-based catalyst.

Transvinylation Reaction

This method involves the transfer of a vinyl group from a vinyl ester (vinyl acetate) to a carboxylic acid (10-undecenoic acid). The reaction is driven to completion by the removal of the more volatile acetic acid by-product.

Caption: Workflow for the synthesis of vinyl undecenoate via transvinylation.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a general guideline based on established procedures for transvinylation reactions.[7][8][9][10] Researchers should optimize conditions for their specific setup.

Materials:

-

10-Undecenoic acid

-

Vinyl acetate (in excess)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Anhydrous sodium carbonate (Na₂CO₃) or other suitable base

-

Anhydrous toluene or other suitable high-boiling solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser connected to an inert gas line, and a septum for additions.

-

Charging the Reactor: Under an inert atmosphere, add 10-undecenoic acid, palladium(II) acetate (typically 0.1-1 mol%), and the base to the flask.

-

Addition of Reagents: Add the solvent (if used) and then an excess of vinyl acetate via syringe.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent and the amount of vinyl acetate). The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the mixture to remove the catalyst and base.

-

Purification: The filtrate is concentrated under reduced pressure to remove the excess vinyl acetate and solvent. The resulting crude product can be further purified by vacuum distillation to obtain pure vinyl undecenoate.

Part 4: Applications in Drug Development

The unique chemical structure of vinyl undecenoate opens up numerous possibilities for its use in the development of novel drug delivery systems and biomedical materials. While research on poly(vinyl undecenoate) is still emerging, the broader field of degradable vinyl polymers provides a strong rationale for its potential.[11][12][13][14]

Monomer for Biodegradable Polymers

The ester linkage in vinyl undecenoate is susceptible to hydrolysis, making polymers derived from it potentially biodegradable. This is a highly desirable characteristic for transient medical implants and drug delivery vehicles, as it obviates the need for surgical removal after the therapeutic window.[15]

Functionalizable Polymer Scaffolds

The terminal double bond of the undecenoate side chain remains intact after the polymerization of the vinyl group. This provides a reactive handle for post-polymerization modification. This "click" chemistry handle can be used to attach:

-

Targeting Ligands: For directing drug-loaded nanoparticles to specific cells or tissues.

-

Therapeutic Agents: Creating polymer-drug conjugates with controlled release profiles.

-

Cross-linking Agents: To form hydrogels for tissue engineering or controlled release matrices.

Caption: Relationship between the properties of vinyl undecenoate and its potential applications.

Potential in Controlled Release Systems

Polymers and copolymers of vinyl undecenoate can be designed to have specific physical properties, such as hydrophobicity and glass transition temperature, by tuning the polymer composition. This allows for the modulation of drug release rates from matrix-based delivery systems. For example, copolymerization with more hydrophilic monomers could lead to materials with faster degradation and drug release profiles.

Part 5: Safety, Handling, and Storage

Proper safety precautions are paramount when working with any chemical, including vinyl undecenoate. While a specific, comprehensive safety data sheet (SDS) for vinyl undecenoate is not widely available, data from structurally similar compounds and the starting material, undecylenic acid, can provide guidance.

GHS Classification (Anticipated)

Based on data for similar vinyl esters and undecylenic acid, the following GHS classifications can be anticipated:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[18]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[18]

-

Hazardous to the Aquatic Environment: Acute and Chronic toxicity[16][17]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical splash goggles and/or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.

-

Respiratory Protection: Not typically required with adequate ventilation, but an air-purifying respirator with organic vapor cartridges may be necessary if vapors are generated.

-

Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed.

-

Vinyl undecenoate is often supplied with a polymerization inhibitor (e.g., MEHQ). Store under recommended conditions to prevent premature polymerization.

Conclusion

Vinyl undecenoate is a monomer with significant potential, particularly in the realm of biomedical applications and drug development. Its unique combination of a polymerizable vinyl group and a functionalizable terminal alkene, coupled with the potential for biodegradability, makes it an attractive building block for the next generation of smart materials. A thorough understanding of its structure, properties, and synthesis is the first step for researchers looking to unlock its full potential in creating innovative solutions for healthcare.

References

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. Vinyl 10-Undecenoate | 5299-57-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound(5299-57-0) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. surface.chem.uwm.edu [surface.chem.uwm.edu]

- 8. researchgate.net [researchgate.net]

- 9. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Degradable vinyl polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. morressier.com [morressier.com]

- 15. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. scipoly.com [scipoly.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of Poly(10-undecenoic acid vinyl ester)

Foreword for the Research & Development Community

To our colleagues in materials science and drug delivery, this technical guide ventures into the material science of poly(10-undecenoic acid vinyl ester). Our exploration reveals a landscape ripe for discovery, as the homopolymer of this compound remains a largely uncharacterized entity in publicly accessible literature. This guide, therefore, serves a dual purpose: to consolidate the existing, albeit limited, knowledge drawn from related copolymers and analogous polymer systems, and to illuminate the path for future research into this promising biomaterial. We will proceed with a deductive approach, leveraging established principles of polymer science to forecast the physical properties of this unique poly(vinyl ester) and underscore the exciting potential it holds for innovation.

The Monomer: this compound - A Bio-derived Building Block

10-Undecenoic acid, the precursor to our monomer of interest, is a derivative of castor oil, positioning it as a renewable and attractive starting material for polymer synthesis. The vinyl ester, this compound, is synthesized by the vinylation of the carboxylic acid. This process, while achievable through various methods, is often accomplished via a transvinylation reaction, though this can be a low-yielding process.[1]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is an illustrative example based on general vinyl ester synthesis.

Materials:

-

10-Undecenoic acid

-

Vinyl acetate (in excess, acts as both reagent and solvent)

-

Palladium (II) acetate

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous sodium carbonate

-

Anhydrous toluene

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10-undecenoic acid, palladium (II) acetate, and dppf in anhydrous toluene under an inert atmosphere (e.g., argon).

-

Add a stoichiometric excess of vinyl acetate to the reaction mixture.

-

Add anhydrous sodium carbonate to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Polymerization of this compound

The polymerization of this compound would proceed via free radical polymerization, similar to other vinyl esters. The terminal vinyl group of the undecenoate side chain also presents a potential site for crosslinking or post-polymerization modification.

Caption: Free radical polymerization of this compound.

Predicted Physical Properties of Poly(this compound)

In the absence of direct experimental data for the homopolymer, we can infer its properties based on the well-established structure-property relationships of poly(vinyl esters) and the available data for copolymers containing this compound units.

Thermal Properties

The thermal properties of polymers, such as the glass transition temperature (Tg) and thermal stability, are critically influenced by the chemical structure of the repeating unit.

Glass Transition Temperature (Tg):

The long, flexible undecenoic acid side chain is expected to act as an internal plasticizer, significantly lowering the Tg of the polymer compared to poly(vinyl acetate) (PVAc), which has a much shorter acetate side chain. For context, copolymers of vinyl acetate and vinyl 10-undecenoate have been synthesized, and these materials form organogels, suggesting a relatively low Tg.[2] In a study of related materials, the glass transition temperature was found to range from 20 to 44°C.[2]

Thermal Stability:

Thermogravimetric analysis (TGA) of copolymers containing undecylenic fragments has shown thermal stability up to around 200°C, with a two-stage degradation profile.[2] The degradation of poly(vinyl esters) typically involves the elimination of the carboxylic acid side chain, followed by the degradation of the polyene backbone. The long aliphatic side chain in poly(this compound) might influence the onset of degradation.

| Polymer | Glass Transition Temperature (Tg) | Decomposition Onset (TGA) |

| Poly(vinyl acetate) | ~30-40 °C | ~300 °C |

| Poly(this compound) (Predicted) | < 20 °C | ~200-250 °C |

| Copolymers with Undecylenic Fragments | 20 - 44 °C[2] | ~200 °C[2] |

Table 1: Comparison of Thermal Properties of Poly(vinyl acetate) and Predicted/Related Properties for Poly(this compound).

Experimental Protocol: Thermal Analysis

Differential Scanning Calorimetry (DSC) for Tg Determination:

-

Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample to a temperature above its expected melting point to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.

-

Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

-

The glass transition is observed as a step-like change in the heat flow curve.

Thermogravimetric Analysis (TGA) for Thermal Stability:

-

Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss of the sample as a function of temperature.

-

The onset of decomposition is determined from the temperature at which significant weight loss begins.

Solubility

The solubility of a polymer is governed by the principle of "like dissolves like." The long, hydrophobic undecenoic acid side chain will render poly(this compound) significantly more nonpolar than PVAc.

Predicted Solubility Profile:

-

Soluble in: Nonpolar organic solvents such as toluene, chloroform, and tetrahydrofuran (THF).

-

Insoluble in: Polar solvents such as water, methanol, and ethanol.

Copolymers of vinyl acetate and vinyl 10-undecenoate have been shown to form organogels in chloroform, acetone, and toluene, indicating good solubility in these solvents.[1]

Experimental Protocol: Solubility Testing

-

Place a small amount (e.g., 10 mg) of the polymer in a vial.

-

Add a known volume (e.g., 1 mL) of the test solvent.

-

Stir or shake the mixture at room temperature for a specified period (e.g., 24 hours).

-

Visually observe whether the polymer has dissolved to form a clear solution, swelled, or remained insoluble.

-

For quantitative analysis, the undissolved polymer can be filtered, dried, and weighed.

Mechanical Properties

The mechanical properties of poly(this compound) are anticipated to be those of a soft and flexible material due to the low predicted Tg. The long alkyl side chains will likely lead to a lower tensile strength and modulus compared to the more rigid PVAc. The presence of the terminal double bond in the side chain offers the potential for crosslinking, which could be exploited to enhance the mechanical properties and create elastomeric materials.

| Property | Poly(vinyl acetate) | Poly(this compound) (Predicted) |

| Tensile Strength | High | Low to Moderate |

| Elongation at Break | Low | High |

| Young's Modulus | High | Low |

Table 2: Predicted Comparison of Mechanical Properties.

Experimental Protocol: Mechanical Testing of Polymer Films

-

Prepare thin films of the polymer by solution casting or melt pressing.

-

Cut the films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D638).

-

Measure the thickness and width of the gauge section of each specimen.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant rate of extension until the specimen fractures.

-

Record the load and elongation data to determine tensile strength, elongation at break, and Young's modulus.

Potential Applications in Drug Development

The unique combination of a biocompatible backbone and a functionalizable, hydrophobic side chain makes poly(this compound) a compelling candidate for various applications in the pharmaceutical and biomedical fields:

-

Drug Delivery Vehicles: The hydrophobic nature of the polymer could be utilized for the encapsulation of poorly water-soluble drugs. The polymer could self-assemble into nanoparticles or micelles in an aqueous environment.

-

Biomaterial Coatings: The polymer's properties may be suitable for coating medical devices to improve biocompatibility or to provide a platform for the controlled release of therapeutic agents.

-

Tissue Engineering Scaffolds: The potential for crosslinking through the pendant vinyl groups could allow for the fabrication of biocompatible and biodegradable scaffolds for tissue regeneration.

Conclusion and Future Directions

Poly(this compound) represents a polymer with significant untapped potential, derived from a renewable resource. While this guide has provided a projection of its physical properties based on sound scientific principles and comparative data, it is the scarcity of direct experimental validation that presents both a challenge and an opportunity.

We call upon the research community to embark on the systematic synthesis and characterization of this homopolymer. A thorough investigation into its thermal, solubility, and mechanical properties will be invaluable in unlocking its potential for advanced applications, particularly in the realm of drug delivery and biomaterials. The functional handle provided by the terminal double bond on the side chain is a particularly exciting avenue for the creation of novel, crosslinked, and functionalized materials.

References

A Technical Guide to the Discovery and Chemistry of Long-Chain Vinyl Esters

This guide provides an in-depth exploration of the discovery, synthesis, polymerization, and application of long-chain vinyl esters. Tailored for researchers, scientists, and professionals in drug development and material science, this document elucidates the fundamental chemistry and practical methodologies that underpin this versatile class of monomers. We will delve into the historical context of their development, detail the evolution of their synthesis, and provide field-proven insights into their polymerization and characterization.

Introduction: The Emergence of a Versatile Monomer

Vinyl esters (VE) represent a unique class of thermosetting resins, bridging the performance gap between unsaturated polyesters and epoxy resins.[1][2] Their general structure, produced from the esterification of an epoxy resin with acrylic or methacrylic acid, provides a backbone with terminal vinyl groups prone to polymerization.[2] While the broader family of vinyl esters has been known for some time, the development of long-chain vinyl esters —those derived from fatty acids containing eight or more carbon atoms—carved out a new niche of polymers with distinct properties.

The long aliphatic chains impart flexibility, hydrophobicity, and a lower glass transition temperature (Tg) to the resulting polymers, making them suitable for applications ranging from specialty coatings and adhesives to advanced drug delivery systems and viscosity modifiers.[3][][5] This guide will trace the scientific journey from their initial, challenging synthesis to the controlled polymerization techniques that enable the creation of advanced macromolecular architectures.

Historical Development: From Acetylene to Controlled Synthesis

The story of long-chain vinyl esters is intrinsically linked to the broader history of vinyl monomer chemistry. The initial breakthroughs were challenging, especially for esters derived from higher carboxylic acids.

The Pioneering Work of Reppe and Acetylene Chemistry

The synthesis of vinyl esters from higher carboxylic acids was initially a significant challenge. Early methods that worked for producing vinyl acetate were a "complete failure" for valeric acid and higher fatty acids.[6] A seminal breakthrough came in 1936 with a patent by Walter Reppe, a pioneer in acetylene chemistry.[6] This work described the successful synthesis of vinyl esters from carboxylic acids containing at least five carbon atoms by reacting them with acetylene in the liquid phase.

The key to this process was the use of specific catalysts—namely zinc or cadmium salts of the carboxylic acids being vinylated—and conducting the reaction under pressure.[6] This "vinylation" process, a cornerstone of what became known as Reppe Chemistry, finally opened the door to the production of monomers like vinyl stearate and vinyl laurate.[7][8]

The Advent of Vinyl Interchange Reactions

While the acetylene process was groundbreaking, it required specialized high-pressure equipment.[9] A more accessible laboratory and industrial method emerged in the form of the vinyl interchange reaction (also known as transvinylation). This method involves reacting a long-chain carboxylic acid with an excess of vinyl acetate, which serves as both a reactant and a solvent.

This equilibrium-driven reaction is typically catalyzed by mercury salts, such as mercuric acetate, activated by sulfuric acid.[9][10][11] The excess vinyl acetate helps to shift the equilibrium towards the formation of the desired long-chain vinyl ester. This method proved more convenient for small-scale and laboratory preparations and is well-documented in resources like Organic Syntheses.[10]

Epoxy-Based Vinyl Esters: A New Paradigm

Commercially, the term "vinyl ester resin" today most often refers to a different class of molecule, first introduced in the early 1960s.[12] These are synthesized not from free fatty acids but through the esterification of an epoxy resin with an unsaturated monocarboxylic acid, typically acrylic or methacrylic acid.[2][12] While not "long-chain vinyl esters" in the fatty acid sense, the length of the epoxy backbone can be tailored to control properties. The development of these resins was driven by the need to combine the superior mechanical and thermal properties of epoxies with the faster curing and easier handling of polyester resins.[1][12]

Synthesis Methodologies and Mechanisms

The synthesis of long-chain vinyl esters from fatty acids primarily follows two well-established pathways. The choice of method depends on the desired scale, available equipment, and safety considerations.

Method 1: Vinylation with Acetylene

This is the original industrial method for producing vinyl esters directly from carboxylic acids. The reaction involves the direct addition of the carboxylic acid to the triple bond of acetylene.

Mechanism: The reaction is catalyzed by zinc or cadmium salts. The catalyst activates the acetylene, making it susceptible to nucleophilic attack by the carboxylate anion.

Figure 1: Simplified mechanism of acetylene-based vinylation.

Causality Behind Experimental Choices:

-

Catalyst: Zinc and cadmium salts are effective because they can coordinate with the acetylene triple bond, polarizing it for attack. Zinc salts are generally preferred due to lower toxicity.[7]

-

Temperature and Pressure: Elevated temperatures (200-300°C) and pressures are required to achieve sufficient reaction rates and maintain the reactants in the liquid phase.[7] The pressure also increases the concentration of acetylene dissolved in the liquid phase.

Method 2: Vinyl Interchange with Vinyl Acetate

This is the most common laboratory-scale synthesis due to its milder conditions and use of more common reagents.

Mechanism: The reaction is catalyzed by a mercury(II) salt which is believed to facilitate an addition-elimination pathway. The vinyl acetate first reacts with the catalyst, and the resulting intermediate is then attacked by the long-chain carboxylic acid.

Figure 2: Experimental workflow for vinyl interchange synthesis.

Experimental Protocol: Synthesis of Vinyl Laurate [10]

This protocol is adapted from the trusted procedure published in Organic Syntheses.

-

Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, combine 207 g (2.4 moles) of freshly distilled vinyl acetate and 80 g (0.4 moles) of lauric acid.

-

Catalyst Addition: Warm the mixture gently to dissolve the lauric acid. Add 1.6 g of mercuric acetate. Swirl the mixture for approximately 30 minutes. Cautiously add 0.15 mL of 100% sulfuric acid dropwise.

-

Expert Insight: The pre-mixing with mercuric acetate before adding the strong acid allows for the formation of the active catalytic species under controlled conditions, minimizing side reactions.

-

-

Reaction: Heat the solution under reflux for 3 hours. The pot temperature will be around 75-80°C.

-

Neutralization: Cool the mixture and add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid catalyst. This step is critical to prevent product decomposition during distillation.

-

Solvent Removal: Distill the excess vinyl acetate at atmospheric pressure. The pot temperature should not exceed 125°C.

-

Purification: Transfer the residue to a smaller flask and perform a vacuum distillation to isolate the pure vinyl laurate. The product typically distills at 110-112°C under 3 mm Hg pressure. The yield is typically around 80-85%.

Polymerization of Long-Chain Vinyl Esters

Long-chain vinyl esters are typically polymerized via free-radical mechanisms. However, the high reactivity of the propagating radical presents challenges, often leading to branched polymers due to chain transfer reactions.[13]

Free-Radical Polymerization

This is a chain reaction involving three key steps: initiation, propagation, and termination.[14]

-

Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) is thermally decomposed to generate primary radicals, which then add to a monomer's double bond.

-

Propagation: The newly formed monomer radical adds to successive monomers, rapidly growing the polymer chain.

-

Termination: The chain growth is halted, typically by the combination of two growing chains or by disproportionation.

A significant challenge in the polymerization of vinyl esters is the high propensity for chain transfer .[13][15] The radical on the growing chain can abstract a hydrogen atom from the monomer, the polymer backbone, or the solvent. This terminates the growing chain but creates a new radical, leading to branching and a broad molecular weight distribution.

Figure 3: Core steps of free-radical polymerization.

Controlled Radical Polymerization: RAFT

To overcome the limitations of conventional free-radical polymerization, controlled radical techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly effective for vinyl esters.[13][16] RAFT allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers.[13]

The key to RAFT is the use of a thiocarbonylthio compound, known as a RAFT agent (e.g., xanthates or dithiocarbamates). This agent reversibly terminates the growing polymer chains, establishing a dynamic equilibrium between active (radical) chains and dormant (capped) chains. This process ensures that all chains grow at a similar rate, leading to a well-controlled polymerization.

Properties and Applications

The incorporation of long aliphatic side chains imparts unique properties to polyvinyl esters.

Physicochemical Properties: The long, nonpolar side chains make these polymers highly hydrophobic and soluble in nonpolar organic solvents. They act as internal plasticizers, resulting in low glass transition temperatures and flexible, waxy materials at room temperature.[3]

Table 1: Physical Properties of Select Long-Chain Vinyl Esters and Their Polymers

| Monomer | Formula | Monomer Boiling Point (°C/mmHg) | Polymer Name | Polymer Tg (°C) |

| Vinyl Laurate | C₁₄H₂₆O₂ | 110-112 / 3[10] | Poly(vinyl laurate) | -5 |

| Vinyl Myristate | C₁₆H₃₀O₂ | 130-132 / 3[10] | Poly(vinyl myristate) | 15 |

| Vinyl Palmitate | C₁₈H₃₄O₂ | 148-150 / 3[10] | Poly(vinyl palmitate) | 30 |

| Vinyl Stearate | C₂₀H₃₈O₂ | 165-167 / 3[10] | Poly(vinyl stearate) | 45 |

(Note: Tg values are approximate and can vary with molecular weight and measurement conditions.)

Applications: The unique properties of long-chain polyvinyl esters make them valuable in several fields:

-

Coatings and Adhesives: Their hydrophobicity provides excellent water resistance, making them useful in protective coatings and laminating adhesives.[]

-

Lubricants and Flow Improvers: They are used as viscosity index improvers in lubricating oils and as pour-point depressants.

-

Plastics and Waxes: They can be used as processing aids and internal lubricants for other polymers like PVC.

-

Biomedical and Pharmaceutical: Their biocompatibility and hydrophobicity are being explored for use in drug delivery systems, creating hydrophobic matrices for the controlled release of therapeutic agents.[14]

Conclusion

The field of long-chain vinyl esters has evolved significantly from the initial high-pressure acetylene-based syntheses of the 1930s. The development of the more accessible vinyl interchange reaction and the advent of controlled polymerization techniques like RAFT have transformed these monomers from chemical curiosities into building blocks for sophisticated materials. Their tunable properties, governed by the length of the fatty acid chain, offer a versatile platform for researchers and drug development professionals to design materials with tailored flexibility, hydrophobicity, and thermal characteristics. As the demand for advanced functional polymers grows, the rich chemistry of long-chain vinyl esters will undoubtedly continue to provide innovative solutions across a spectrum of scientific and industrial applications.

References

- 1. Vinyl Ester Resins • BFG International [bfginternational.com]

- 2. Vinyl ester resin - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. US2066075A - Vinyl esters of carboxylic acids and their production - Google Patents [patents.google.com]

- 7. US3455998A - Vinyl esters from acetylene and carboxylic acids - Google Patents [patents.google.com]

- 8. d-nb.info [d-nb.info]

- 9. US3000918A - Vinyl ester synthesis - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nanoient.org [nanoient.org]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. (Open Access) RAFT Polymerization of Vinyl Esters: Synthesis and Applications (2014) | Simon Harrisson | 124 Citations [scispace.com]

Spectroscopic data (NMR, IR, MS) for 10-Undecenoic Acid Vinyl Ester

An In-Depth Technical Guide to the Spectroscopic Characterization of 10-Undecenoic Acid Vinyl Ester

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data repository. It offers a detailed interpretation based on first principles and data from analogous structures, establishing a predictive framework for the characterization of this bifunctional molecule. Given the absence of a complete, publicly available reference dataset for this specific compound, this guide serves as an essential tool for its synthesis, identification, and quality control.

Introduction and Molecular Context

This compound is a unique monomer possessing two distinct terminal double bonds, separated by a C9 aliphatic chain and an ester linkage. This structure makes it a valuable building block in polymer chemistry, allowing for orthogonal polymerization or post-polymerization modification. The terminal undecenoate alkene can participate in thiol-ene reactions or metathesis, while the vinyl ester group is susceptible to radical polymerization.

Accurate and unambiguous characterization is paramount for any application. This guide provides a detailed predictive analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The interpretations herein are grounded in the well-established spectral characteristics of its constituent parts: the 10-undecenoic acid backbone and the vinyl ester functional group.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying key functional groups. For this compound, the spectrum is expected to be dominated by features from the ester linkage and the two distinct C=C double bonds.

Key Expected Absorption Bands:

-

C=O Stretch (Ester): A strong, sharp absorption band is predicted in the region of 1750-1775 cm⁻¹ . The position is shifted to a higher wavenumber compared to a standard alkyl ester (1735-1750 cm⁻¹) due to the electron-withdrawing nature of the vinylic C-O bond, which increases the double bond character of the carbonyl group.

-

C=C Stretch (Vinyl & Alkene): Two distinct C=C stretching vibrations are expected. The vinyl C=C bond, being conjugated with the ester oxygen, will appear around 1640-1650 cm⁻¹ . The terminal undecenoate C=C bond should present a weaker absorption around 1640 cm⁻¹ . These may overlap, but the vinyl C=C stretch is typically more intense.

-

=C-H Stretch (Vinyl & Alkene): A sharp band appearing just above 3000 cm⁻¹, typically in the 3080-3120 cm⁻¹ region, corresponding to the stretching of the sp² C-H bonds of both alkene groups.

-

C-O Stretch (Ester): Two characteristic C-O stretching bands are expected. The (C=O)-O-C stretch will likely appear as a strong band between 1100-1150 cm⁻¹ , while the O-(C=C) stretch will be found in the 1200-1250 cm⁻¹ region.

-

=C-H Bending (Out-of-Plane): Sharp and diagnostically useful bands are predicted in the fingerprint region. The monosubstituted terminal alkene of the undecenoate chain will show two strong bands around 990 cm⁻¹ and 910 cm⁻¹ . The vinyl group will also contribute to this region, typically with a strong band near 940 cm⁻¹ and 870 cm⁻¹ .

Table 1: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| C=O Stretch (Vinyl Ester) | 1750 - 1775 | Strong, Sharp | Higher frequency than typical esters due to vinyl group conjugation. |

| C=C Stretch (Vinyl Group) | 1640 - 1650 | Medium | Often more intense than the isolated terminal alkene C=C stretch. |

| C=C Stretch (Terminal Alkene) | ~1640 | Weak to Medium | May overlap with the vinyl C=C stretch. |

| sp² C-H Stretch | 3080 - 3120 | Medium, Sharp | Corresponds to both vinyl and terminal alkene C-H bonds. |

| sp³ C-H Stretch | 2850 - 2960 | Strong | Aliphatic chain C-H stretching. |

| C-O Stretch | 1100 - 1250 | Strong | Represents the (C=O)-O-C and O-(C=C) bonds of the vinyl ester. |

| =C-H Bending (Out-of-Plane) | 910 and 990 | Strong, Sharp | Diagnostic for the terminal R-CH=CH₂ group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons. The key to interpreting the spectrum is to analyze the distinct vinyl ester system and the long-chain undecenoate moiety separately.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will show three key regions: the downfield vinyl region, the aliphatic region, and the terminal alkene region.

-

Vinyl Ester Protons (H-1', H-1''): The vinyl group attached to the ester oxygen forms a characteristic AMX spin system.

-

H-1' (geminal to oxygen): This proton is the most downfield, predicted around 7.20-7.30 ppm . It will appear as a doublet of doublets (dd) due to coupling with the two other vinyl protons.

-

H-1'' (trans to H-1'): Predicted around 4.80-4.90 ppm , appearing as a doublet of doublets (dd).

-

H-1'' (cis to H-1'): Predicted around 4.50-4.60 ppm , also appearing as a doublet of doublets (dd).

-

Coupling Constants: Expect ³J_trans ≈ 13-15 Hz, ³J_cis ≈ 6-8 Hz, and ²J_geminal ≈ 1-2 Hz.

-

-

Undecenoate Chain Protons:

-

α-Protons (H-2): The methylene group adjacent to the carbonyl will be deshielded, appearing as a triplet around 2.30-2.40 ppm .

-

Terminal Alkene Protons (H-10, H-11): This group will form a complex multiplet. H-11 will be a multiplet around 5.75-5.85 ppm . The two H-10 protons will be diastereotopic, appearing as distinct multiplets around 4.90-5.05 ppm .

-

Aliphatic Chain (H-3 to H-9): The bulk of the methylene protons will form a broad, overlapping multiplet in the 1.20-1.65 ppm region.

-

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum provides complementary information, confirming the presence of all carbon environments.

-

Carbonyl Carbon (C-1): Predicted to be in the 170-172 ppm range.

-

Vinyl Carbons (C-1', C-2'): The carbon directly attached to oxygen (C-1') will be significantly downfield (~140-142 ppm ), while the terminal vinyl carbon (C-2') will be more upfield (~97-99 ppm ).

-

Terminal Alkene Carbons (C-10, C-11): Similar to other terminal alkenes, C-11 is expected around 138-140 ppm , and C-10 around 114-115 ppm .

-

Aliphatic Carbons: The α-carbon (C-2) will be around 34-36 ppm , with the remaining aliphatic carbons resonating between 24-32 ppm .

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 1 | - | - | 170 - 172 |

| 2 | 2.30 - 2.40 | t | 34 - 36 |

| 3 | ~1.60 | m | 24 - 26 |

| 4-8 | 1.20 - 1.40 | m | 28 - 30 |

| 9 | ~2.05 | m | 33 - 34 |

| 10 | 4.90 - 5.05 | m | 114 - 115 |

| 11 | 5.75 - 5.85 | m | 138 - 140 |

| 1' | 7.20 - 7.30 | dd | 140 - 142 |

| 2' | 4.50-4.60 & 4.80-4.90 | dd, dd | 97 - 99 |